
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
概要
説明
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate, also known as a Fluorinated Pyrazole Carboxylate (FPC), is a type of carboxylate which is used in a variety of scientific and medical applications. FPCs have been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer effects. They have also been used in the synthesis of pharmaceuticals, in the production of nanomaterials, and in the development of new materials.
科学的研究の応用
FPCs have been used in a variety of scientific applications, including the synthesis of pharmaceuticals, in the production of nanomaterials, and in the development of new materials. They have also been used in the synthesis of organic compounds, such as dyes and pigments, in the development of new catalysts, and in the study of enzymatic reactions. Additionally, FPCs have been used in the study of drug metabolism and the development of drug delivery systems.
作用機序
The exact mechanism of action of FPCs is not fully understood. However, it is believed that FPCs interact with proteins in the cell, forming a complex which can then inhibit the activity of certain enzymes. This inhibition of enzyme activity can lead to the inhibition of certain cellular processes, such as the production of inflammatory mediators, which can lead to the inhibition of inflammation. Additionally, FPCs can inhibit the activity of certain enzymes involved in the production of cancer-causing agents, which can lead to the inhibition of tumor growth.
生化学的および生理学的効果
FPCs have been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Additionally, FPCs have been found to possess anti-bacterial, anti-viral, and anti-fungal properties. They have also been found to possess anti-allergic, anti-diabetic, and anti-oxidative effects. Additionally, FPCs have been found to possess anti-angiogenic and anti-thrombotic effects.
実験室実験の利点と制限
FPCs have a number of advantages for use in laboratory experiments. They are relatively stable and can be stored at room temperature for extended periods of time. Additionally, FPCs are relatively easy to synthesize and can be produced in large quantities. Furthermore, FPCs can be used in a variety of experiments, as they possess a wide range of properties. However, there are some limitations to their use in laboratory experiments. For example, FPCs can be toxic in high concentrations, and they can interact with other compounds in the environment.
将来の方向性
FPCs have a wide range of potential future applications. For example, they may be used in the development of new drugs, as they possess anti-inflammatory, anti-cancer, and anti-allergic properties. Additionally, they may be used in the development of new materials, such as nanomaterials and catalysts. Furthermore, they may be used in the development of new drug delivery systems, as they have been found to possess anti-bacterial, anti-viral, and anti-fungal properties. Additionally, FPCs may be used in the development of new diagnostic tools, as they have been found to possess anti-angiogenic and anti-thrombotic effects. Finally, FPCs may be used in the development of new technologies, such as sensors and imaging systems.
特性
IUPAC Name |
methyl 5-(4-chlorophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-24-17(23)16-9-14(10-2-4-11(18)5-3-10)21-22(16)15-7-6-12(19)8-13(15)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMZMHJZTRTPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



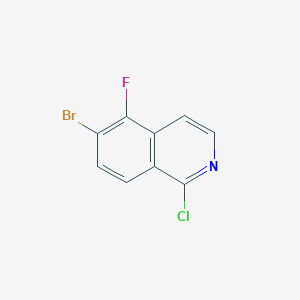
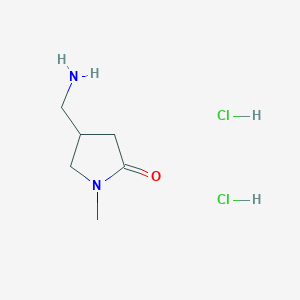
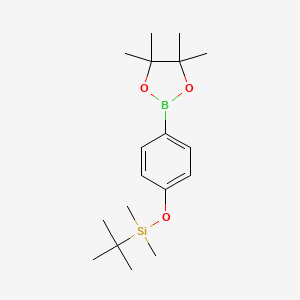
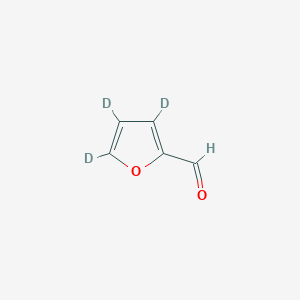
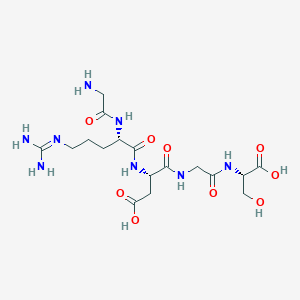
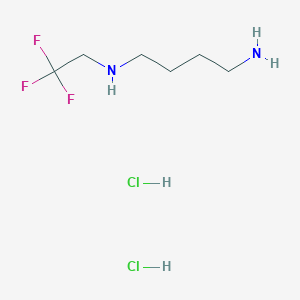

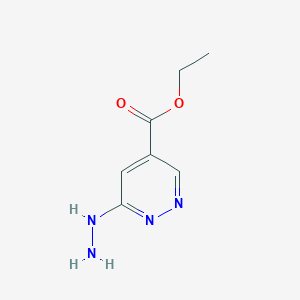
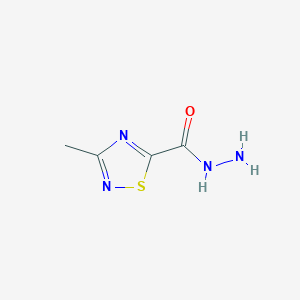
![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
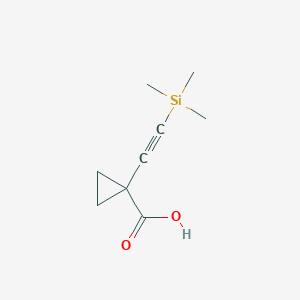
![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)